molecular formula C20H25N3O2 B2706799 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097926-69-5

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one

Cat. No.: B2706799
CAS No.: 2097926-69-5
M. Wt: 339.439
InChI Key: XTGSLVTXSJQSDK-UHFFFAOYSA-N
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Description

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is a synthetic organic compound that features a unique structure combining an adamantane moiety, a pyridine ring, and a piperazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps:

    Formation of Adamantane-1-carbonyl Chloride: Adamantane is reacted with thionyl chloride to form adamantane-1-carbonyl chloride.

    Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with 1-(pyridin-3-yl)piperazine in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety is known for its ability to enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyridine ring can interact with aromatic amino acids in proteins, while the piperazine core can form hydrogen bonds with various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Adamantane-1-carbonyl)-1-(pyridin-2-yl)piperazin-2-one
  • 4-(Adamantane-1-carbonyl)-1-(pyridin-4-yl)piperazin-2-one
  • 4-(Adamantane-1-carbonyl)-1-(quinolin-3-yl)piperazin-2-one

Uniqueness

4-(Adamantane-1-carbonyl)-1-(pyridin-3-yl)piperazin-2-one is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and specificity towards certain biological targets. This positional isomerism can result in different pharmacological profiles compared to its analogs.

Properties

IUPAC Name

4-(adamantane-1-carbonyl)-1-pyridin-3-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-18-13-22(4-5-23(18)17-2-1-3-21-12-17)19(25)20-9-14-6-15(10-20)8-16(7-14)11-20/h1-3,12,14-16H,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGSLVTXSJQSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C23CC4CC(C2)CC(C4)C3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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